

Iopentol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Iopentol	
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Iopentol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

lopentol is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] It was developed for use in various radiological examinations, including arteriography, urography, phlebography, and computed tomography (CT) enhancement.[1] Like other iodinated contrast agents, its mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of the resulting image. **lopentol** was designed to have low osmolality, which is associated with a better safety profile compared to high-osmolality contrast agents. This guide provides a detailed overview of **lopentol**'s chemical identifiers, physicochemical properties, and available technical information.

Chemical Identifiers and Physicochemical Properties

lopentol is identified by several chemical and regulatory identifiers. The key quantitative data are summarized in the table below for easy reference and comparison.



Identifier Type	Value	Source
CAS Number	89797-00-2	PubChem, Wikipedia
Molecular Formula	C20H28I3N3O9	PubChem, Wikipedia
Molecular Weight	835.17 g/mol	PubChem
IUPAC Name	5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide	PubChem
InChl	InChI=1S/C20H28I3N3O9/c1- 9(29)26(5-12(32)8-35-2)18- 16(22)13(19(33)24-3-10(30)6- 27)15(21)14(17(18)23)20(34)2 5-4-11(31)7-28/h10-12,27- 28,30-32H,3-8H2,1-2H3, (H,24,33)(H,25,34)	PubChem
InChlKey	IUNJANQVIJDFTQ- UHFFFAOYSA-N	PubChem
SMILES	CC(=O)N(CC(COC)O)C1=C(C (=C(C(=C1I)C(=O)NCC(CO)O) I)C(=O)NCC(CO)O)I	PubChem
PubChem CID	56016	PubChem
DrugBank ID	DB13861	Wikipedia
UNII	7D6XWX076T	Wikipedia

Experimental Protocols

Detailed experimental protocols for the synthesis and clinical application of **lopentol** are not readily available in the public domain, primarily because it is a withdrawn pharmaceutical agent. However, based on patent literature and clinical trial summaries, the following methodologies can be outlined.



Synthesis of Iopentol

The synthesis of **lopentol** is a multi-step chemical process. A general outline derived from patent information is as follows:

- Acetylation: The process starts with the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This reaction is typically carried out in acetic anhydride with a catalytic amount of p-toluenesulfonic acid.[2]
- Hydrolysis: The resulting product is then subjected to basic hydrolysis to remove any O-acyl groups that may have formed.[2]
- N-Alkylation: The subsequent step is the N-alkylation of the 5-acetamido intermediate. For lopentol, the preferred alkylating agent is 1-chloro-3-methoxy-2-propanol.[2] This reaction is performed under basic conditions, for instance, by dissolving the intermediate in water with sodium hydroxide before adding the alkylating agent.
- Purification: After the N-alkylation is complete, the reaction is quenched, typically with an
 acid like HCl. The crude **lopentol** is then subjected to several purification steps, which may
 include crystallization from a suitable solvent or solvent mixture to obtain the final product of
 high purity.

A study on the synthesis of **lopentol** also mentions the analysis of potential impurities using HPLC methods for routine quality control of the bulk substance.

Administration and Imaging in Clinical Trials

Based on abstracts from various clinical studies, a general protocol for the intravenous administration of **Iopentol** for contrast-enhanced imaging can be described.

Objective: To evaluate the safety, tolerability, and efficacy of **lopentol** as a contrast agent for various imaging modalities.

Methodology:

 Patient Population: Patients scheduled for specific imaging procedures such as abdominal CT, urography, or cardioangiography.



- Study Design: Many studies were designed as double-blind, randomized, parallel-group trials, often comparing **lopentol** with another non-ionic contrast medium like lohexol.
- Dosage and Administration: **Iopentol** was typically administered intravenously. The dosage depended on the type of examination and the patient's body weight. For example, in a phase I trial, doses of 0.3, 0.6, or 1.2 g I/kg body weight were used. In abdominal CT studies, a common dose was 100 ml of **Iopentol** at a concentration of 300 mg I/ml.
- Imaging Procedure: Following the administration of the contrast medium, imaging was performed using the appropriate modality (e.g., CT scanner).
- Efficacy Assessment: The quality of the diagnostic images was evaluated, often by independent radiologists, and scored based on criteria such as contrast enhancement and delineation of anatomical structures.
- Safety Assessment: Safety and tolerability were assessed by monitoring vital signs (blood pressure, heart rate), recording adverse events, and analyzing clinical chemistry parameters in blood and urine samples collected before and after the procedure.

Mechanism of Action and Pharmacokinetics

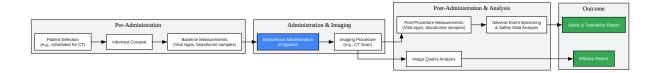
The fundamental mechanism of action for **lopentol** as a contrast agent lies in the physicochemical properties of the iodine atoms within its molecular structure. These iodine atoms effectively absorb X-rays, leading to a significant increase in the attenuation of the X-ray beam in the tissues and fluids where the agent is distributed. This differential absorption creates a higher contrast in the resulting radiographic images, allowing for better visualization of blood vessels, organs, and other structures.

Upon intravenous injection, **lopentol** is distributed in the extracellular fluid. Its binding to plasma proteins is very low. **lopentol** is not metabolized and is excreted unchanged, almost exclusively by glomerular filtration through the kidneys. In individuals with normal renal function, approximately 98% of the injected dose is excreted in the urine within 24 hours. A very small fraction (about 2%) is eliminated through feces. The elimination half-life of **lopentol** is approximately two hours. In patients with severe renal failure, the elimination is delayed, and fecal excretion increases significantly.



Signaling Pathways and Logical Relationships

As a diagnostic contrast agent, **lopentol** is designed to be pharmacologically inert and not to interact with biological signaling pathways. Its utility is based on its distribution and clearance from the body. The following diagram illustrates the logical workflow of using **lopentol** in a clinical research setting.



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Clinical Trial Workflow for **Iopentol** Evaluation.

Conclusion

lopentol is a well-characterized, low-osmolality, non-ionic contrast agent. While it has been withdrawn from the market, the available data provides a comprehensive profile for researchers and scientists interested in the development and evaluation of contrast media. Its chemical properties, synthesis pathway, and pharmacokinetic profile are well-documented. Clinical studies have demonstrated its efficacy and safety in various imaging applications, providing a basis for comparison with newer agents. The lack of interaction with biological signaling pathways underscores its design as a safe and inert diagnostic tool.

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References

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- To cite this document: BenchChem. [lopentol CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125893#iopentol-cas-number-and-chemical-identifiers]

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